molecular formula C5H6BrF3O B12922115 3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one

3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one

Cat. No.: B12922115
M. Wt: 219.00 g/mol
InChI Key: XQAZOHPZOYQOGZ-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a clear, colorless to yellow liquid that is immiscible with water. This compound is known for its use as a building block in the synthesis of various fluorinated heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one can be synthesized using sulfuric acid as a catalyst. The starting material, 2-bromo-4,4,4-trifluoroethyl acetoacetate, undergoes hydrolysis and decarboxylation to form the desired product. The optimal conditions for this synthesis involve reacting 2-bromo-4,4,4-trifluoroethyl acetoacetate with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. The yield of this reaction is around 68.1% .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the bromine atom.

    Cyclization Reactions: Due to the presence of the acetone group, it can easily cyclize with amine-containing compounds to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Cyclization: Reactions typically involve amides, thioamides, thioureas, aminopyridines, and aminopyrazines under mild conditions.

Major Products

Scientific Research Applications

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of the VEGF receptor through competitive binding to its extracellular domain. This inhibition affects the proliferation of actin filaments and can be used as a diagnostic reagent for anti-VEGF receptor antibodies. Additionally, it has been shown to inhibit the growth of cancer cells in vitro when used with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-bromo-2-propanone
  • 1,1,1-Trifluoro-3-bromoacetone
  • 1,1,1-Trifluoro-3-bromopropanone
  • 1-Bromo-3,3,3-trifluoroacetone
  • 3-Bromo-1,1,1-trifluoro-2-propanone

Uniqueness

3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is unique due to its specific structure, which allows it to form a wide variety of fluorinated heterocyclic compounds. Its ability to inhibit the VEGF receptor and its applications in cancer research further distinguish it from other similar compounds .

Properties

Molecular Formula

C5H6BrF3O

Molecular Weight

219.00 g/mol

IUPAC Name

3-bromo-1,1,1-trifluoro-3-methylbutan-2-one

InChI

InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3

InChI Key

XQAZOHPZOYQOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(F)(F)F)Br

Origin of Product

United States

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